N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide
Description
N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group and a hydrazinecarboxamide moiety
Properties
IUPAC Name |
1-phenyl-3-[(2-phenylcyclopropanecarbonyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(15-11-14(15)12-7-3-1-4-8-12)19-20-17(22)18-13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSNOMZKMFSVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide typically involves multiple steps. One common synthetic route includes the reaction of phenylhydrazine with a cyclopropylcarbonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key biochemical processes within cells.
Comparison with Similar Compounds
N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide can be compared with other similar compounds such as:
N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide derivatives: These compounds have slight modifications in their structure, leading to different chemical and biological properties.
Cyclopropylcarbonyl hydrazine derivatives: These compounds share the cyclopropylcarbonyl group but differ in other parts of their structure.
Phenylhydrazine derivatives: These compounds have the phenylhydrazine moiety but lack the cyclopropylcarbonyl group.
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